

A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

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The landscape of gastric cancer treatment is rapidly evolving, with immunotherapy emerging as a cornerstone of modern therapeutic strategies. This guide provides a detailed comparison of LM-108, a novel anti-CCR8 monoclonal antibody, with other established and emerging immunotherapies for gastric cancer. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Executive Summary

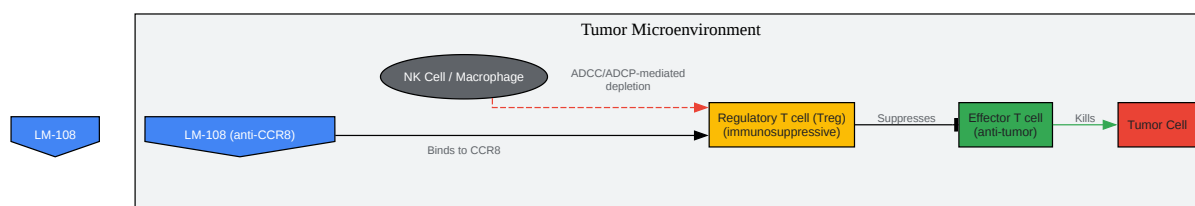
Gastric cancer remains a significant global health challenge with a high mortality rate. The advent of immunotherapies has offered new hope, primarily through immune checkpoint inhibitors that reinvigorate the anti-tumor immune response. LM-108 represents a novel immunotherapeutic approach by targeting C-C chemokine receptor 8 (CCR8) to deplete regulatory T cells (Tregs) within the tumor microenvironment. This guide will compare the mechanism of action, clinical efficacy, and experimental protocols of LM-108 with current standard-of-care and emerging immunotherapies, including PD-1/PD-L1 inhibitors, VEGFR2 antagonists, and HER2-targeted antibody-drug conjugates.

Mechanism of Action

A fundamental differentiator among these immunotherapies is their molecular target and mechanism of action.

1.1. LM-108: Targeting CCR8 to Deplete Tumor-Infiltrating Tregs

LM-108 is a humanized IgG1 monoclonal antibody that specifically binds to CCR8, a chemokine receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). Tregs are a subpopulation of T cells that suppress the activity of effector T cells, thereby hindering the body's natural anti-tumor immune response. By targeting CCR8, LM-108 aims to selectively deplete these immunosuppressive Tregs within the tumor microenvironment, shifting the balance towards an active anti-tumor immune state. The Fc region of LM-108 is engineered to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the effective elimination of CCR8-positive Tregs.

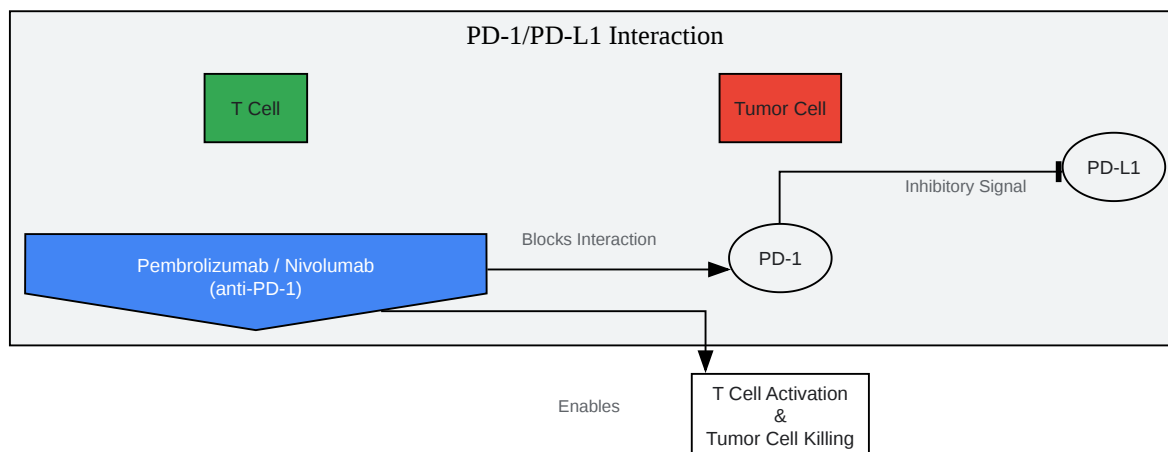


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Diagram 1: Mechanism of Action of LM-108

1.2. PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab, Nivolumab)

Pembrolizumab and nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity. By blocking the PD-1/PD-L1 pathway, these inhibitors release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.



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Diagram 2: Mechanism of Action of PD-1 Inhibitors

1.3. Other Immunotherapies

- **Ramucirumab:** A monoclonal antibody that targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2, ramucirumab blocks the formation of new blood vessels that tumors need to grow and metastasize.
- **Trastuzumab Deruxtecan:** An antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. The antibody component (trastuzumab) binds to HER2, and the attached cytotoxic payload (deruxtecan, a topoisomerase I inhibitor) is then internalized by the cancer cell, leading to DNA damage and cell death.

Clinical Efficacy: A Comparative Overview

The following tables summarize the key efficacy data from clinical trials of LM-108 and other prominent immunotherapies in gastric cancer.

Table 1: Efficacy of LM-108 in Gastric Cancer

Clinical Trial(s)	Patient Population	Treatment	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Pooled analysis of Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) [1] [2] [3]	Patients with advanced gastric cancer, majority with prior anti-PD-1 therapy	LM-108 + anti-PD-1 antibody	36.1%	72.2%	6.53 months
Subgroup with high CCR8 expression (progressed on 1st-line treatment) [1] [2] [3]	Patients with high CCR8 expression who progressed on first-line therapy	LM-108 + anti-PD-1 antibody	87.5%	100%	Not Reported

Table 2: Efficacy of Other Immunotherapies in Gastric Cancer

Drug	Clinical Trial	Patient Population	Treatment	Overall Response Rate (ORR)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Pembrolizumab	KEYNOTE-062[4][5][6][7][8]	1st-line, PD-L1 CPS ≥1, HER2-	Pembrolizumab monotherapy	-	10.6 months (vs. 11.1 months with chemo)	-
KEYNOTE-062 (CPS ≥10)[4][5][6][7][8]	1st-line, PD-L1 CPS ≥10, HER2-	Pembrolizumab monotherapy	-	17.4 months (vs. 10.8 months with chemo)	-	
Nivolumab	ATTRACTON-2[9][10][11][12][13]	≥2 prior chemotherapy regimens	Nivolumab monotherapy	11.2%	5.26 months (vs. 4.14 months with placebo)	1.61 months
CheckMate 649 (PD-L1 CPS ≥5)[14][15][16][17][18]	1st-line, non-HER2+	Nivolumab + Chemotherapy	60%	14.4 months (vs. 11.1 months with chemo)	8.3 months	

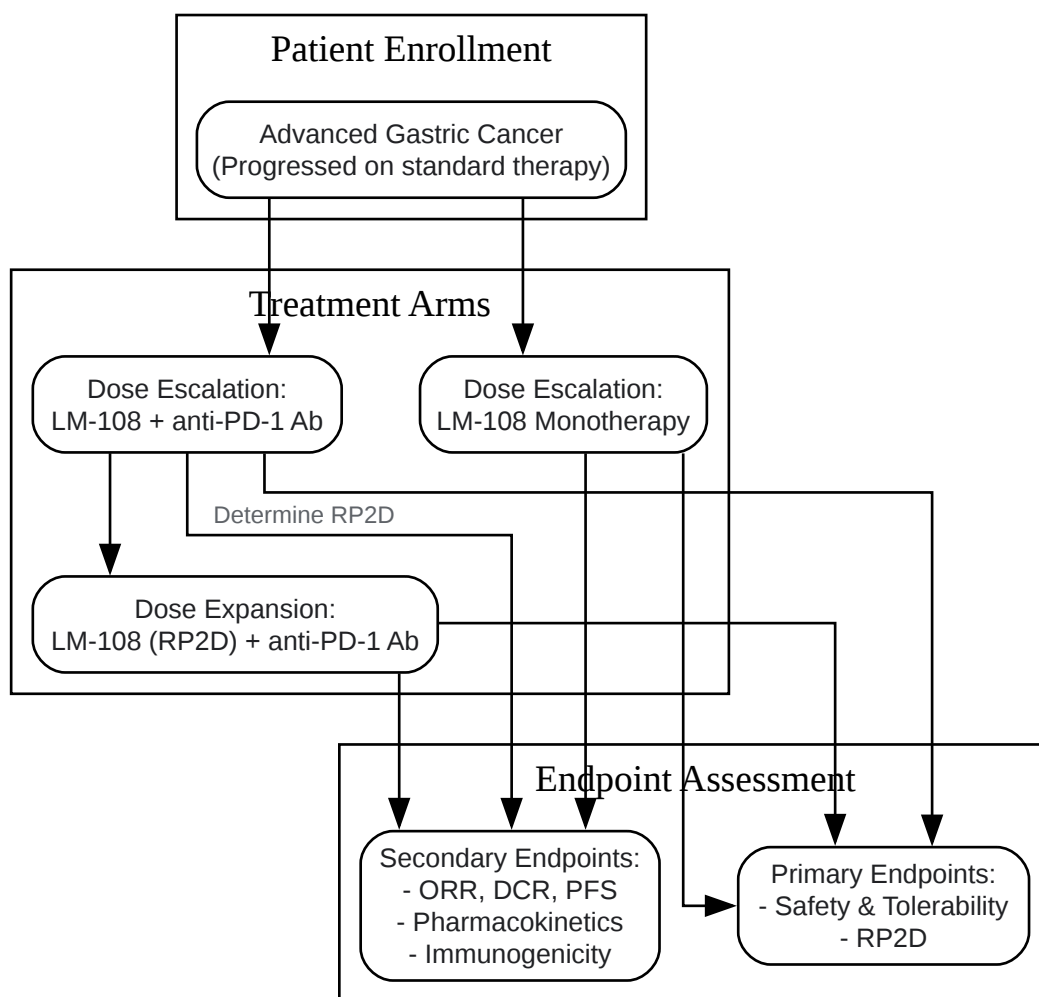
Ramucirum ab	RAINBOW[19][20][21] [22] [23]	After 1st- line platinum/flu oropyrimidi ne	Ramucirum ab + Paclitaxel	28%	9.6 months (vs. 7.4 months with placebo + paclitaxel)	4.4 months
Trastuzum ab Deruxtecan	DESTINY- Gastric01[2 4][25][26] [27] [28]	≥2 prior therapies, HER2+	Trastuzum ab Deruxtecan	51%	12.5 months (vs. 8.4 months with chemother apy)	5.6 months

Experimental Protocols: A Methodological Comparison

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The following provides an overview of the methodologies employed in key clinical trials.

3.1. LM-108 Phase 1/2 Studies (NCT05199753, NCT05255484, NCT05518045)

- Study Design: These are open-label, dose-escalation and dose-expansion Phase 1/2 studies.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
- Patient Population: Patients with advanced solid tumors, including gastric cancer, who have progressed on standard therapy.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
- Intervention: LM-108 administered intravenously as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, PFS), pharmacokinetics, and immunogenicity.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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- To cite this document: BenchChem. [A Comparative Analysis of LM-108 and Other Immunotherapies for Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014790#lm-4108-versus-other-immunotherapies-for-gastric-cancer>]

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